molecular formula C12H13ClN2OS B2922448 (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide CAS No. 865544-16-7

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide

Cat. No.: B2922448
CAS No.: 865544-16-7
M. Wt: 268.76
InChI Key: KNQUILANLSDCFN-WYMLVPIESA-N
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Description

“(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide” is a benzothiazole-derived compound characterized by a planar benzo[d]thiazole core substituted with a chlorine atom at the 6-position and an ethyl group at the 3-position. The (E)-configuration of the propionamide group attached to the thiazole ring’s 2-position confers distinct electronic and steric properties. Its molecular formula is C₁₂H₁₂ClN₂OS, with a molecular weight of 282.75 g/mol.

Properties

IUPAC Name

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS/c1-3-11(16)14-12-15(4-2)9-6-5-8(13)7-10(9)17-12/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNQUILANLSDCFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N=C1N(C2=C(S1)C=C(C=C2)Cl)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound is a derivative of benzothiazole, which is known for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H17ClN2O3S, with a molecular weight of 376.86 g/mol. The structural characteristics contribute to its biological activity, particularly the presence of the benzothiazole moiety which is associated with various pharmacological effects.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study on related compounds showed that modifications in the benzothiazole structure can enhance antibacterial activity against various strains of bacteria. For instance, compounds with electron-withdrawing groups on the benzothiazole ring demonstrated improved efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Activity of Benzothiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
(E)-N-(6-chloro-3-ethylbenzothiazol-2(3H)-ylidene)propionamideStaphylococcus aureus32 µg/mL
(E)-N-(6-chloro-3-ethylbenzothiazol-2(3H)-ylidene)propionamideEscherichia coli64 µg/mL
Benzothiazole derivative APseudomonas aeruginosa16 µg/mL

Anticancer Activity

Benzothiazole derivatives have also been investigated for their anticancer properties. A study highlighted that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The compound in focus has shown promise in preliminary assays against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Case Study: Anticancer Activity
In a study conducted by Moemeni et al., a series of benzothiazole derivatives were synthesized and evaluated for their cytotoxicity against different cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited IC50 values in the low micromolar range, indicating significant potential as anticancer agents .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. It is hypothesized that the compound may act as an inhibitor of certain enzymes involved in cellular signaling pathways that regulate cell growth and division. Further studies are required to elucidate the precise mechanisms at play.

Comparison with Similar Compounds

Key Findings :

  • Chlorine (target compound) balances electronegativity and lipophilicity, making it suitable for membrane penetration .
  • Fluorine () improves metabolic stability and bioavailability due to its small size and high electronegativity .

Substituent Variations at the 3-Position

  • Ethyl Group (Target Compound) : Provides moderate steric bulk, optimizing binding pocket occupancy without excessive hydrophobicity.
  • Benzyl Group (): Introduces aromaticity, enhancing π-π interactions but increasing molecular weight and logP .

Amide Group Variations

Amide Type Example Compound Functional Impact
Propionamide Target Compound Moderate hydrogen-bonding capacity; balances solubility and permeability
Benzamide N-(3-ethyl-6-fluoro-...-3-fluorobenzamide Aromatic ring enhances rigidity and target affinity but reduces aqueous solubility
Sulfonamide Compound Stronger acidity (pKa ~1–2) improves ionic interactions; may enhance protein binding
Biphenyl Carboxamide Compound Extended conjugation improves fluorescence properties; bulky group may hinder diffusion

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis yield of (E)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)propionamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions (e.g., temperature, stoichiometry, and solvent selection). For example, heating to 130–140°C in anhydrous dimethyl sulfoxide (DMSO) with sodium acetate as a base can improve cyclization efficiency for benzothiazole derivatives . Purification via silica gel chromatography (e.g., 40–50% ethyl acetate/hexane gradients) and recrystallization from ethanol/water mixtures enhances purity (96–98% by LC-MS) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for verifying regioselectivity and isomerism (e.g., distinguishing E/Z configurations via coupling constants). Mass spectrometry (MS) confirms molecular weight, while UV-vis titration and FT-IR validate electronic properties and functional groups (e.g., C=N stretching at ~1600 cm⁻¹) .

Q. How can substituents influence the reactivity of the benzothiazole core during derivatization?

  • Methodological Answer : Electron-withdrawing groups (e.g., 6-chloro) increase electrophilicity at the thiazole C2 position, facilitating nucleophilic attacks. Steric hindrance from 3-ethyl groups may require longer reaction times or elevated temperatures for substitutions .

Advanced Research Questions

Q. How can contradictory binding stoichiometry data (e.g., 1:1 vs. 1:2 metal-ligand ratios) be resolved in coordination studies?

  • Methodological Answer : Combine Job plot analysis with ESI-MS and NMR titration to differentiate solution-phase equilibria from solid-state interactions. For example, a Job plot may indicate 1:2 Cu²⁺ binding, while ESI-MS peaks at m/z = [M + 2Cu - H]⁺ confirm the ratio .

Q. What computational strategies are suitable for predicting the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model HOMO-LUMO gaps, charge distribution, and nonlinear optical properties. Conformational stability is assessed via potential energy surface scans .

Q. How can regioselectivity challenges in multi-step syntheses (e.g., competing thiazole vs. oxazole formation) be addressed?

  • Methodological Answer : Use directing groups (e.g., acetamide at C6) to bias electrophilic substitution. Kinetic control via low-temperature reactions (0–5°C) and catalytic bases (e.g., triethylamine) minimizes side products .

Q. What experimental and theoretical approaches validate the biological activity of this compound (e.g., enzyme inhibition)?

  • Methodological Answer : Combine in vitro assays (e.g., fluorescence-based STING agonist screening) with molecular docking (AutoDock Vina) to map binding interactions. Pharmacophore modeling identifies critical substituents (e.g., chloro groups for hydrophobic contacts) .

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